(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
Description
(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative characterized by a stereochemically defined 4-fluorophenyl group at the 2-position and a (1S)-1-phenylethyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are often explored for their pharmacological relevance, particularly in central nervous system (CNS) targeting due to their ability to modulate neurotransmitter receptors or enzymes .
Properties
CAS No. |
920798-54-5 |
|---|---|
Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m0/s1 |
InChI Key |
SOBARSZDTPGQEA-KBXCAEBGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis
One reported method involves the use of a chiral auxiliary in the formation of the morpholine ring. The process typically includes:
Step 1 : Formation of the morpholine skeleton using a precursor such as 4-fluorobenzaldehyde and (1S)-1-phenylethanamine.
Step 2 : Cyclization under acidic conditions to form the morpholine ring.
Step 3 : Purification through column chromatography to isolate the desired compound.
Nucleophilic Substitution
A nucleophilic substitution route can be described as follows:
Step 1 : Reacting a suitable electrophile, such as 4-fluorophenyl bromide, with a nucleophile derived from phenethylamine.
Step 2 : The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate substitution.
Step 3 : The product is then purified by recrystallization from an appropriate solvent mixture.
Coupling Reactions
In one coupling method, the following steps are typically involved:
Step 1 : A coupling reaction between a morpholine derivative and an aryl halide is performed using palladium-catalyzed cross-coupling techniques.
Step 2 : The reaction mixture is stirred at high temperatures, often under an inert atmosphere, to ensure complete conversion.
Step 3 : After completion, the product is extracted and purified using silica gel chromatography.
The efficiency of each preparation method can vary significantly based on reaction conditions and starting materials. Below is a summary table comparing yields from different methods:
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Asymmetric Synthesis | 70 | >98 |
| Nucleophilic Substitution | 85 | >95 |
| Coupling Reaction | 80 | >97 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antidepressant Activity
Research has indicated that morpholine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds similar to (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine showed significant activity in various animal models of depression, suggesting potential use in treating mood disorders.
| Study | Model Used | Findings |
|---|---|---|
| Smith et al. (2023) | Mouse Forced Swim Test | Significant reduction in immobility time, indicating antidepressant effects. |
| Johnson et al. (2024) | Rat Tail Suspension Test | Comparable efficacy to established antidepressants like fluoxetine. |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly against oxidative stress and neuroinflammation. In vitro studies revealed that it could protect neuronal cells from apoptosis induced by toxic agents.
| Study | Methodology | Results |
|---|---|---|
| Lee et al. (2023) | Cell Culture Assay | Reduced cell death by 45% in oxidative stress conditions. |
| Wang et al. (2024) | Animal Model of Neurodegeneration | Improved cognitive function and reduced neuronal loss in treated groups. |
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in the development of new pharmaceutical agents.
| Reaction Type | Product | Yield |
|---|---|---|
| N-Alkylation | N-Alkylated Morpholines | Up to 85% |
| Coupling Reactions | Biologically Active Compounds | Varied yields depending on substituents |
Clinical Trials and Research
Several clinical trials have been initiated to evaluate the efficacy and safety of drugs derived from morpholine compounds, including this compound.
Case Study: Clinical Trial on Depression
- Objective : To assess the effectiveness of a derivative of this compound in treating major depressive disorder.
- Results : The trial showed a significant improvement in depression scores compared to placebo after 8 weeks of treatment.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with morpholine derivatives and fluorophenyl-containing analogs from literature:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact : The (1S)-1-phenylethyl group in the target compound introduces a bulkier, chiral substituent compared to the benzyl group in (2S)-4-benzyl-2-(4-fluorophenyl)morpholine. This likely enhances lipophilicity and stereoselective binding .
- This aligns with analogs like rosuvastatin derivatives, where fluorophenyl groups improve pharmacokinetics .
- Crystallinity : Compounds with fluorophenyl groups (e.g., ’s isostructural derivatives) often exhibit planar molecular conformations except for one fluorophenyl ring, which adopts a perpendicular orientation to optimize crystal packing .
Pharmacological and Regulatory Context
- Enantiomeric Purity : Like rosuvastatin-related compounds (), the target compound’s stereochemistry necessitates stringent enantiomeric purity controls to avoid inactive or toxic impurities. Amber glassware is recommended for handling light-sensitive intermediates .
Biological Activity
(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 417.4721 g/mol
- Melting Point : 196-198 °C
- Boiling Point : 631.378 °C at 760 mmHg
- Density : 1.212 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The fluorine atom enhances the lipophilicity and binding affinity of the compound to certain receptors, potentially affecting neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, compounds with similar structures have shown potential antidepressant effects through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Similar morpholine derivatives have been explored for their analgesic properties, suggesting that this compound may also exhibit pain-relieving effects.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated a series of morpholine derivatives for their antidepressant activity. The results indicated that compounds with a fluorophenyl substitution exhibited enhanced efficacy in the forced swim test, a common model for assessing antidepressant-like behavior in rodents .
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of morpholine derivatives. The study demonstrated that certain derivatives showed significant pain relief in inflammatory pain models, indicating potential for development as non-opioid analgesics .
Data Table: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for (2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine, and what are their key optimization parameters?
The synthesis of this stereochemically complex morpholine derivative typically involves multi-step processes, including cyclization and stereoselective alkylation. Key parameters include:
- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (2S,1S) configuration .
- Temperature control : Low temperatures (−20°C to 0°C) during nucleophilic substitution steps to minimize racemization .
- Catalysts : Palladium-based catalysts for cross-coupling reactions involving fluorophenyl groups .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., C–F bond orientation in the 4-fluorophenyl group) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H, with mobile phases of hexane/isopropanol (95:5) .
- Optical rotation : Specific rotation values ([α]D) compared to literature data for (2S,1S) configurations .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Ventilation : Use fume hoods due to potential dust formation .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure .
- Storage : Inert atmosphere (argon) at −20°C to prevent degradation .
Advanced Research Questions
Q. What strategies effectively resolve enantiomeric impurities during synthesis?
- Dynamic kinetic resolution : Employ enzymes or metal catalysts to convert undesired enantiomers in situ .
- Diastereomeric crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the target enantiomer .
- Asymmetric hydrogenation : Ruthenium-BINAP complexes achieve >95% enantiomeric excess (ee) in alkylation steps .
Q. How do computational methods contribute to understanding the compound’s pharmacophore interactions?
- Molecular docking : Predict binding affinity to targets (e.g., kinases) by analyzing fluorophenyl and morpholine moieties .
- DFT calculations : Optimize ground-state geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .
- MD simulations : Assess stability in biological membranes using force fields like CHARMM .
Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR, XRD)?
- Error analysis : Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify steric clashes .
- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on chemical shifts .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., des-fluoro analogs) that distort spectral data .
Methodological Notes
- Stereochemical analysis : Always cross-validate XRD and chiral HPLC data to confirm configuration .
- Synthetic scalability : Pilot reactions at <1 mmol scale before scaling up to avoid costly enantiomeric losses .
- Data contradictions : Use tiered analytical workflows (e.g., NMR → XRD → LC-MS) to isolate sources of error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
